1-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-14-5-3-13(4-6-14)19(7-8-19)18(24)23-12-15-17(22-10-9-21-15)16-2-1-11-25-16/h1-6,9-11H,7-8,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPALBLRPJDYUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide, a compound characterized by its unique structural features, has attracted attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 311.316 g/mol. The structure includes a cyclopropanecarboxamide moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN3O2 |
| Molecular Weight | 311.316 g/mol |
| CAS Number | 2034315-77-8 |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with furan and pyrazine rings have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in cell proliferation and survival. It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- Case Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this class of compounds resulted in a reduction of cell viability by over 50% at concentrations as low as 10 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : In a series of assays, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains, indicating moderate antibacterial efficacy.
- Potential Applications : Given its antimicrobial properties, this compound could be further explored as a lead candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented in the literature. However, related compounds have shown acceptable toxicity levels in preliminary studies, suggesting that this compound may also exhibit a favorable safety profile.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Insights
- Cyclopropane Derivatives : The cyclopropane ring is a common motif in bioactive compounds due to its conformational rigidity. For example, cyclopropylfentanyl (Table 1) exploits this rigidity for µ-opioid receptor binding, while cyprofuram uses it for fungal membrane disruption . The target compound’s 4-fluorophenyl group may enhance lipophilicity and receptor affinity, similar to fluorinated analogues in kinase inhibitors .
- Heterocyclic Hybridization : The pyrazine-furan moiety in the target compound is distinct from the imidazole-propyl group in ’s analogue. Pyrazine rings are often employed in antiviral and anticancer agents, while furan derivatives exhibit antimicrobial properties .
- Activity Gaps: Unlike cyprofuram (fungicidal) or cyclopropylfentanyl (opioid), the target compound’s biological profile is underexplored.
Research Implications and Limitations
- Structural Uniqueness : The pyrazine-furan hybrid in the target compound differentiates it from simpler cyclopropane derivatives (e.g., ).
- Data Scarcity: No direct bioactivity or pharmacokinetic data are available for the target compound, limiting mechanistic conclusions.
- Future Directions : Prioritize in vitro assays (e.g., kinase panels, antimicrobial screens) and computational docking studies to validate hypothesized activities.
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide, and what challenges arise during cyclopropane ring formation?
Answer: The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with an amine-bearing pyrazine-furan hybrid. Key steps include:
- Cyclopropane Formation: Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reaction) or [2+1] cycloaddition. Steric hindrance from the 4-fluorophenyl group may require optimized reaction conditions (e.g., elevated temperatures or high-pressure systems) .
- Amide Coupling: Employ carbodiimide-based reagents (e.g., EDC/HOBt) or newer methods like mechanochemical grinding for improved yields .
- Purification: Reverse-phase HPLC or flash chromatography is critical due to polar byproducts from the furan and pyrazine moieties .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry, particularly distinguishing pyrazine and furan substituents. 19F NMR validates the fluorophenyl group’s position .
- X-ray Crystallography: Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemical ambiguities. Challenges include crystal polymorphism; consider solvent screening (e.g., DMSO/EtOH mixtures) .
- Mass Spectrometry: High-resolution LC-MS (ESI+) confirms molecular weight and detects impurities (e.g., incomplete cyclopropanation products) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational predictions and experimental results for this compound’s bioactivity?
Answer:
- Validation Steps:
- Re-evaluate Computational Models: Ensure force fields (e.g., AMBER) account for cyclopropane ring strain and furan’s electron-rich nature. Adjust docking parameters for the fluorophenyl group’s hydrophobic interactions .
- Experimental Replication: Conduct dose-response assays (e.g., IC50) in triplicate, using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Structural Dynamics: Perform molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in binding pocket access .
Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?
Answer:
- Formulation Approaches:
- Analytical Monitoring: Stability-indicating assays (e.g., UPLC-PDA at 254 nm) track degradation products under physiological pH (4–8) and temperature (37°C) .
Q. How can researchers address low yields in multi-step syntheses involving the pyrazine-furan core?
Answer:
- Stepwise Optimization:
- Pyrazine Functionalization: Replace traditional Stille coupling with Buchwald–Hartwig amination to reduce palladium catalyst loading and improve furan compatibility .
- Intermolecular Interactions: Introduce directing groups (e.g., -OMe) on pyrazine to control regioselectivity during furan attachment .
- Flow Chemistry: Continuous flow systems minimize intermediate degradation and improve heat transfer for exothermic steps .
Methodological Considerations
Q. What are best practices for analyzing this compound’s interactions with biological targets (e.g., kinases)?
Answer:
- Biophysical Assays:
- SPR (Surface Plasmon Resonance): Immobilize target proteins on CM5 chips; use HBS-EP buffer (pH 7.4) to minimize non-specific binding from the fluorophenyl group .
- ITC (Isothermal Titration Calorimetry): Measure binding enthalpy to assess entropy-driven interactions, common with hydrophobic cyclopropane moieties .
- Crystallographic Validation: Co-crystallize the compound with the target protein; SHELXE or PHASER (from CCP4 suite) for phase resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
